

Comparative study of different oxidants in thiourea gold leaching

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Compound of Interest

Compound Name: Thiourea

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A Comparative Guide to Oxidants in **Thiourea** Gold Leaching for Researchers and Drug Development Professionals

The extraction of gold from its ores is a critical process in various industries, including drug development where gold-based compounds are investigated for therapeutic applications. While cyanidation has been the dominant method for gold leaching, its environmental and health risks have prompted research into alternative lixiviants. **Thiourea** ($\text{CS}(\text{NH}_2)_2$) has emerged as a promising, less toxic alternative to cyanide. The efficiency of **thiourea** leaching is highly dependent on the choice of an oxidizing agent, which facilitates the dissolution of gold. This guide provides a comparative analysis of different oxidants used in **thiourea** gold leaching, supported by experimental data to aid researchers in selecting the optimal conditions for their specific applications.

Performance Comparison of Oxidants

Several oxidants have been investigated for their efficacy in **thiourea** gold leaching, with ferric sulfate ($\text{Fe}_2(\text{SO}_4)_3$), hydrogen peroxide (H_2O_2), and ozone (O_3) being the most prominent. Other oxidants such as sodium peroxide (Na_2O_2) and formamidine disulfide (FDS) have also been studied.^{[1][2]} The choice of oxidant significantly impacts gold recovery, reagent consumption, and overall process economics.

Ferric sulfate is widely recognized as one of the most effective oxidants for this process, demonstrating fast kinetics.^{[3][4]} However, its use can lead to high **thiourea** consumption, particularly in the presence of sulfide minerals which can catalyze the redox reaction between

thiourea and ferric ions.[3][5] Hydrogen peroxide is another powerful oxidant that can enhance gold dissolution rates.[6][7] Careful control of its concentration is crucial, as excess H_2O_2 can lead to the decomposition of **thiourea**. [8] Ozone is a potent and environmentally friendly oxidant, though its application can be more complex and costly.[9][10]

Below is a summary of quantitative data from various studies, highlighting the performance of different oxidants under specific experimental conditions.

Table 1: Comparative Performance of Oxidants in **Thiourea** Gold Leaching

Oxidant	Gold Ore/Concentrate Type	Key Leaching Parameters	Gold Extraction (%)	Thiourea Consumption (kg/t)	Source
Ferric Sulfate	Sulfide Gold Ore	pH: 1.0, Time: 8-24 h, Temp: Ambient, $\text{Fe}_2(\text{SO}_4)_3$: 50 kg/t , Thiourea: 100-200 kg/t	Up to 90%	High (not specified)	[4]
Ferric Sulfate	Chalcopyrite Concentrate	Fe^{3+} : 5.0 g/L, Time: 7 h	> 93%	Not specified	[11]
Hydrogen Peroxide	Sulfide Gold Ore Concentrate (roasted)	pH: 1, Time: 6 h, Temp: 60 °C, Pulp Density: 20 g/L, Thiourea: 40 g/L	96.2%	Not specified	[8] [12] [13]
Hydrogen Peroxide	Gold Containing Chalcopyrite Concentrate	-	95.5%	5-7 kg/t	[6]
Ozone	Refractory Gold Ore (pre-oxidation)	Ozonation at pH 1-2 followed by cyanidation	42-55% (in subsequent cyanidation)	Not applicable	[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the experimental protocols from the cited studies for key oxidants.

Ferric Sulfate as Oxidant

A study on gold leaching from sulfide ores utilized the following conditions:

- Ore Preparation: The specific preparation method was not detailed in the abstract.
- Leaching Parameters:
 - pH: 1.0, adjusted with sulfuric acid.
 - **Thiourea** Concentration: 100–200 kg/t of ore.
 - Ferric Sulfate Concentration: 50 kg/t of ore.
 - Leaching Time: 8–24 hours.
 - Temperature: Ambient temperature.[4]

Another investigation on leaching from chalcopyrite concentrate involved:

- Oxidant Concentration: Varied up to 7.5 g/L of ferric ion.
- Leaching Time: Up to 8 hours.
- The study noted that without an oxidizing agent, 80% gold extraction was achieved in 8 hours. The addition of 2.0 g/L of ferric ion slightly improved initial kinetics but not the final extraction. Increasing the oxidant to 5.0 g/L increased both kinetics and extraction.[11]

Hydrogen Peroxide as Oxidant

For the leaching of gold from roasted sulfide gold ore concentrates, the following protocol was employed:

- Ore Pretreatment: The concentrates, containing pyrite, K-feldspar, quartz, and gypsum, were roasted prior to leaching.[8][12][13]
- Leaching Parameters:
 - pH: 1, maintained with sulfuric acid (H₂SO₄).[8][12][13]
 - **Thiourea** Concentration: 40 g/L.[8][12][13]

- Hydrogen Peroxide (H₂O₂): Used as the oxidizing agent.[8][12][13]
- Pulp Density: 20 g/L.[8][12][13]
- Temperature: 60 °C.[8][12][13]
- Leaching Time: 6 hours.[8][12][13]
- Agitation Speed: 400-500 rpm.[8]

Chemical Mechanisms and Experimental Workflow

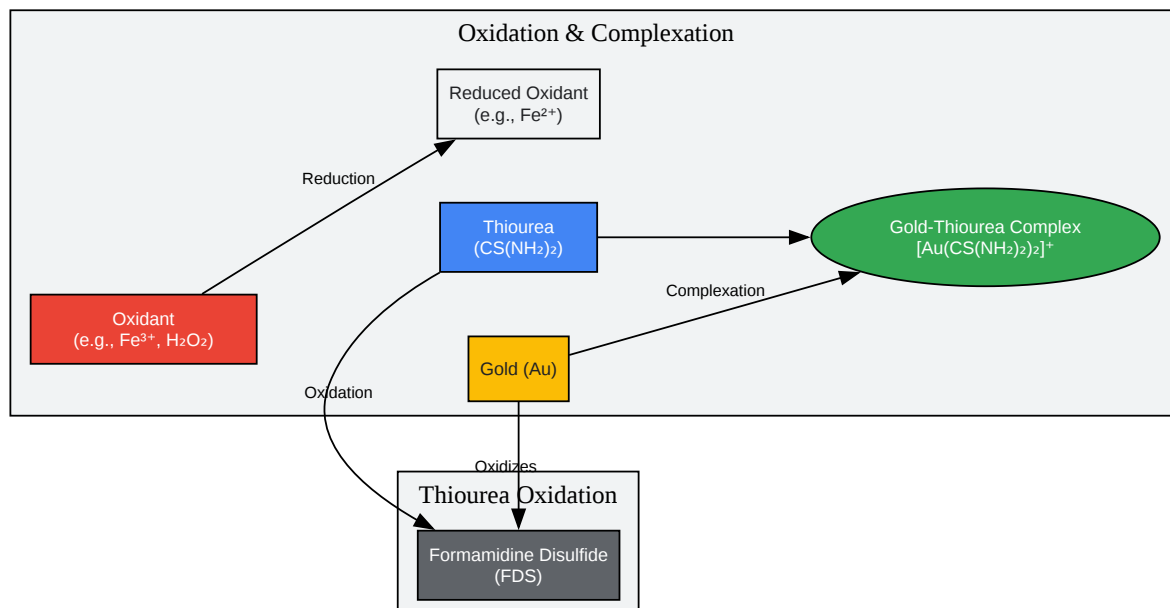
The dissolution of gold in an acidic **thiourea** solution is an electrochemical process. The oxidant plays a key role in this process by creating a sufficiently high electrochemical potential for gold to be oxidized and subsequently complexed by **thiourea**.

The overall reaction for gold leaching with **thiourea** and ferric ions as the oxidant can be represented as: $\text{Au} + 2\text{CS}(\text{NH}_2)_2 + \text{Fe}^{3+} \rightarrow [\text{Au}(\text{CS}(\text{NH}_2)_2)_2]^+ + \text{Fe}^{2+}$ [15]

Thiourea itself can be oxidized, initially to formamidine disulfide (FDS), which also acts as an oxidant for gold.[16][17] The reaction is as follows: $2\text{CS}(\text{NH}_2)_2 \rightleftharpoons (\text{NH}_2)_2(\text{NH})\text{C}-\text{S}-\text{S}-\text{C}(\text{NH})_2 + 2\text{H}^+ + 2\text{e}^-$

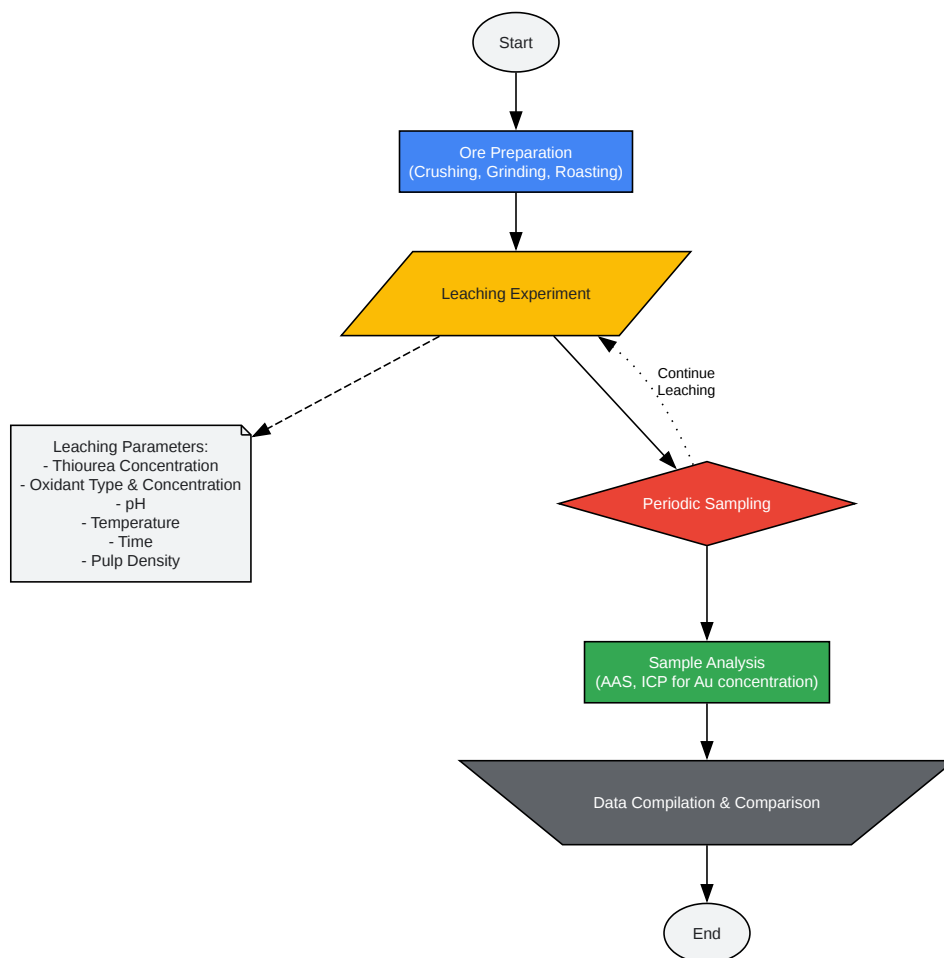
The FDS can then oxidize gold: $2\text{Au} + [\text{C}_2\text{S}_2(\text{NH})_2(\text{NH}_2)_2]^{2+} + 2\text{CS}(\text{NH}_2)_2 \rightarrow 2[\text{Au}(\text{CS}(\text{NH}_2)_2)_2]^+$

The following diagrams illustrate the key chemical pathways and a typical experimental workflow for a comparative study.



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Caption: Chemical pathway of **thiourea** gold leaching.

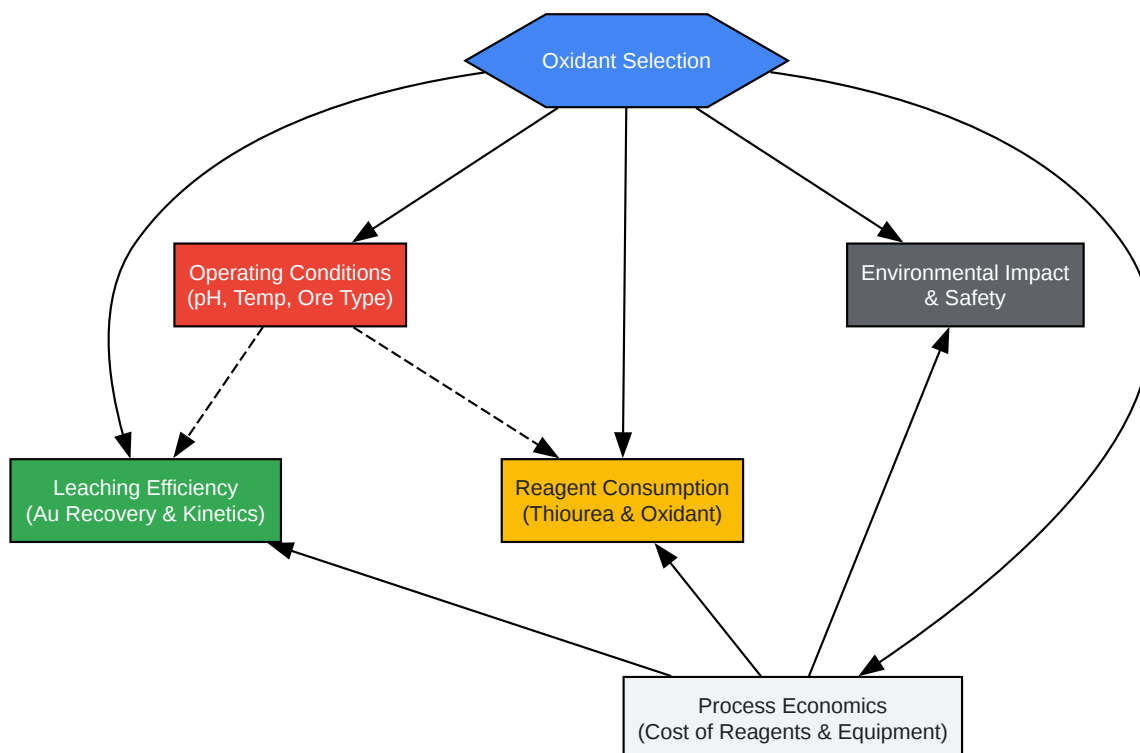


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Caption: Generalized experimental workflow for comparing oxidants.

Logical Relationships in Oxidant Selection

The selection of an appropriate oxidant is a multi-faceted decision that involves balancing leaching efficiency with economic and environmental factors. The diagram below illustrates the logical relationships influencing this choice.



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Caption: Key factors influencing the choice of an oxidant.

In conclusion, while ferric sulfate and hydrogen peroxide are highly effective oxidants for **thiourea** gold leaching, their optimal application requires careful control of process parameters to mitigate high reagent consumption. The choice of oxidant should be tailored to the specific ore mineralogy and economic constraints of the project. Further research focusing on direct comparative studies under identical conditions would be invaluable for a more definitive ranking of these oxidants.

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